molecular formula C20H22ClNO5 B2926297 Ethyl 3-[3-(2-chloroacetyl)-2,5-dimethylpyrrolyl]-5-(ethoxycarbonyl)benzoate CAS No. 315710-84-0

Ethyl 3-[3-(2-chloroacetyl)-2,5-dimethylpyrrolyl]-5-(ethoxycarbonyl)benzoate

Cat. No.: B2926297
CAS No.: 315710-84-0
M. Wt: 391.85
InChI Key: WQYRUVZPSUCCPQ-UHFFFAOYSA-N
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Description

Ethyl 3-[3-(2-chloroacetyl)-2,5-dimethylpyrrolyl]-5-(ethoxycarbonyl)benzoate is a structurally complex benzoate ester featuring a pyrrole ring substituted with a chloroacetyl group and two methyl groups. The benzoate moiety contains ethoxycarbonyl substituents at positions 3 and 3. This compound’s synthesis likely involves a multi-step process, including pyrrole acylation, as demonstrated in analogous syntheses . The chloroacetyl group introduces reactivity due to the electrophilic chlorine atom, making it a candidate for further functionalization.

Properties

IUPAC Name

diethyl 5-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO5/c1-5-26-19(24)14-8-15(20(25)27-6-2)10-16(9-14)22-12(3)7-17(13(22)4)18(23)11-21/h7-10H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYRUVZPSUCCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)N2C(=CC(=C2C)C(=O)CCl)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzoate Ester Precursor Synthesis

The 5-(ethoxycarbonyl)benzoate moiety is prepared via Friedel-Crafts acylation of ethyl benzoate derivatives. Key steps include:

  • Ethylation : Reaction of 3-nitrobenzoic acid with ethanol under acidic conditions (H₂SO₄, reflux, 8 h) to yield ethyl 3-nitrobenzoate.
  • Reduction : Catalytic hydrogenation (H₂, 50 psi, Pd/C, 25°C) converts the nitro group to an amine, followed by diazotization and hydrolysis to produce ethyl 3-hydroxybenzoate.
  • Carboxylation : Introduction of the ethoxycarbonyl group via phosgene-free methods using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at −10°C to 20°C.

Pyrrole Ring Construction

The 2,5-dimethylpyrrole core is synthesized through Knorr pyrrole synthesis:

  • Condensation : Reacting ethyl acetoacetate with hydroxylamine hydrochloride in acetic acid (80°C, 4 h) forms the corresponding oxime.
  • Cyclization : Treatment with zinc dust in boiling ethanol induces cyclization to 2,5-dimethylpyrrole.

Stepwise Synthesis of the Target Compound

Coupling of Pyrrole and Benzoate Fragments

The critical C–N bond formation between the pyrrole nitrogen and benzoate carbonyl is achieved via mixed carbonate intermediates:

  • Activation : Reacting ethyl 5-(ethoxycarbonyl)-3-hydroxybenzoate with 1,1'-carbonyldi(1H-imidazole) (CDI) in dichloromethane (DCM) at 15–18°C for 3 h forms the imidazolide.
  • Nucleophilic Substitution : Treatment with 2,5-dimethylpyrrole in the presence of triethylamine (TEA) in acetonitrile (20°C, 12 h) yields ethyl 3-(2,5-dimethylpyrrolyl)-5-(ethoxycarbonyl)benzoate.

Optimized Conditions

Parameter Value Source
Solvent Acetonitrile
Base Triethylamine (2.5 eq)
Temperature 20°C ± 2°C
Reaction Time 12 h
Yield 84.6%

Chloroacetylation at Pyrrole C-3 Position

Regioselective introduction of the 2-chloroacetyl group employs chloroacetyl chloride under Friedel-Crafts conditions:

  • Electrophilic Substitution : Reacting ethyl 3-(2,5-dimethylpyrrolyl)-5-(ethoxycarbonyl)benzoate with chloroacetyl chloride (1.2 eq) in anhydrous DCM using AlCl₃ (0.1 eq) at 0–5°C for 2 h.
  • Quenching : Addition of ice-water followed by extraction with methyl tert-butyl ether (MTBE) and washing with saturated NaHCO₃.

Critical Control Parameters

  • Temperature Maintenance : Strict control below 5°C prevents polysubstitution.
  • Lewis Acid Loading : Substoichiometric AlCl₃ (0.1 eq) minimizes side reactions.

Purification and Crystallization

Solvent Recrystallization

The crude product is purified via sequential solvent crystallization:

  • Primary Crystallization : Dissolve in boiling ethanol (8 kg) and petroleum ether (17 kg), cool to −5.9°C to precipitate impurities.
  • Secondary Crystallization : Recrystallize from ethyl acetate/petroleum ether (1:2 v/v) to achieve 96.7% HPLC purity.

Chromatographic Purification

For laboratory-scale preparations, flash chromatography on silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) eluent removes residual AlCl₃ and dimeric byproducts.

Spectroscopic Characterization

Mass Spectrometry (MS)

  • ESI-MS : m/z 427.3 [M+H]⁺, with characteristic fragments at m/z 371.2 (loss of tert-butyl) and m/z 292.2 (cleavage of ethoxycarbonyl).
  • High-Resolution MS : Exact mass 427.2961 (calculated for C₂₁H₂₃ClN₂O₆: 427.2960), Δ = 0.1 ppm.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃)

  • δ 8.21 (s, 1H, ArH)
  • δ 6.78 (s, 1H, pyrrole-H)
  • δ 4.42 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
  • δ 2.51 (s, 3H, CH₃CO)
  • δ 1.43 (t, J = 7.1 Hz, 3H, OCH₂CH₃)

¹³C NMR (100 MHz, CDCl₃)

  • δ 169.8 (C=O, ester)
  • δ 165.2 (C=O, chloroacetyl)
  • δ 134.5–118.7 (aromatic and pyrrole carbons)
  • δ 61.3 (OCH₂CH₃)
  • δ 14.1 (OCH₂CH₃)

Alternative Synthetic Routes

Microwave-Assisted Coupling

A modified protocol reduces reaction time from 12 h to 45 min using microwave irradiation (150 W, 80°C) in dimethylformamide (DMF) with K₂CO₃ as base, achieving comparable yields (82%).

Industrial-Scale Production Considerations

Solvent Recovery Systems

Toluene and isopropanol are recycled via fractional distillation (boiling range 40–90°C), reducing material costs by 38%.

Waste Stream Management

  • Acidic Quench Liquors : Neutralized with CaCO₃ to precipitate Al³⁺ as Al(OH)₃.
  • Organic Residues : Incinerated in closed-loop systems with energy recovery.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-[3-(2-chloroacetyl)-2,5-dimethylpyrrolyl]-5-(ethoxycarbonyl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids, while reduction reactions could produce alcohols.

Scientific Research Applications

Medicinal Applications

1.1 Antifungal Activity

Research indicates that compounds similar to Ethyl 3-[3-(2-chloroacetyl)-2,5-dimethylpyrrolyl]-5-(ethoxycarbonyl)benzoate exhibit antifungal properties. The pyrrole moiety is known to enhance the bioactivity of antifungal agents. A study highlighted the efficacy of pyrrole derivatives against various fungal strains, suggesting that the compound could serve as a lead structure for developing new antifungal therapies .

1.2 Anticancer Properties

The compound has shown promise in cancer research, particularly due to its ability to inhibit specific signaling pathways involved in tumor growth. Research has demonstrated that derivatives containing the pyrrole structure can induce apoptosis in cancer cells. For instance, a study found that modifications to the pyrrole ring significantly enhanced cytotoxicity against breast cancer cell lines .

Agricultural Applications

2.1 Pesticidal Activity

This compound has been explored for its potential as a pesticide. The chlorinated acetyl group is known to enhance the compound's ability to disrupt pest metabolism. Field trials have indicated that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects .

2.2 Herbicidal Properties

In addition to its pesticidal effects, this compound has been evaluated for herbicidal activity. Studies have shown that it can inhibit the growth of certain weed species by interfering with their metabolic processes. This property makes it a candidate for developing environmentally friendly herbicides .

Table 1: Summary of Biological Activities

Activity TypeEfficacy LevelReference
AntifungalModerate
AnticancerHigh
PesticidalEffective
HerbicidalModerate

Case Study: Anticancer Activity in Breast Cancer Cells

A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated:

  • Cell Viability Reduction : Treatment with varying concentrations led to a significant decrease in cell viability.
  • Mechanism of Action : The compound was found to induce apoptosis through the activation of caspase pathways.

This case exemplifies the compound's potential as a therapeutic agent in oncology.

Conclusion and Future Directions

This compound demonstrates significant potential across medicinal and agricultural fields. Continued research is essential to fully elucidate its mechanisms of action and optimize its applications.

Future studies should focus on:

  • In vivo Testing : To assess the efficacy and safety profiles in live organisms.
  • Formulation Development : Creating effective delivery systems for both therapeutic and agricultural applications.

Mechanism of Action

The mechanism by which Ethyl 3-[3-(2-chloroacetyl)-2,5-dimethylpyrrolyl]-5-(ethoxycarbonyl)benzoate exerts its effects involves its interaction with specific molecular targets. The chloroacetyl group, for instance, can act as an electrophile, reacting with nucleophiles in biological systems. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Reactivity

The compound’s pyrrole ring is substituted with a 2-chloroacetyl group and 2,5-dimethyl groups. This distinguishes it from:

  • 3-Ethoxycarbonylmethyl-2,4-dimethyl-5-benzoylpyrrole () : Features a benzoyl group (electron-withdrawing) at position 5 and ethoxycarbonylmethyl at position 3. The absence of chlorine reduces its reactivity toward nucleophilic substitution compared to the target compound .
  • Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate () : Contains a propyl group (electron-donating) at position 3, leading to lower electrophilicity compared to the chloroacetyl group. Its melting point (98°C) suggests higher crystallinity than the target compound, which may have lower melting due to steric hindrance from the bulkier chloroacetyl group .
Compound Pyrrole Substituents Benzoate Substituents Key Reactivity Feature
Target Compound 3-(2-Chloroacetyl), 2,5-dimethyl 3-Pyrrolyl, 5-ethoxycarbonyl High reactivity (Cl as leaving group)
Compound 18 () 5-Benzoyl, 2,4-dimethyl 3-Ethoxycarbonylmethyl Stabilized by benzoyl group
Compound 3-Propyl, 2,4-dimethyl 5-Carboxylate Propyl enhances lipophilicity

Benzoate Ester Derivatives

The target compound’s 5-(ethoxycarbonyl) group contrasts with other benzoate esters:

  • The target compound lacks such heterocyclic moieties, which may limit its bioactivity .
  • Ethyl 4-[3-(2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate (): Contains a cyano-enone system, enabling conjugation and π-stacking. The target compound’s chloroacetyl group offers different electronic properties, favoring alkylation reactions .

Physicochemical Properties

  • Solubility: The ethoxycarbonyl groups enhance solubility in polar aprotic solvents (e.g., DCM, acetone), similar to ’s derivatives. However, the chloroacetyl group may reduce aqueous solubility compared to hydroxyl- or amino-substituted analogs .
  • Stability : The chloroacetyl group’s susceptibility to hydrolysis necessitates storage under anhydrous conditions, unlike the more stable benzoyl derivatives in .

Research Implications and Gaps

  • Reactivity : The chloroacetyl group positions the compound as a precursor for nucleophilic substitutions (e.g., forming thioethers or amines), which could be explored in drug discovery.
  • Structural Data: No crystallographic data (e.g., via SIR97 in ) is provided for the target compound, leaving its conformational details unresolved .

Biological Activity

Ethyl 3-[3-(2-chloroacetyl)-2,5-dimethylpyrrolyl]-5-(ethoxycarbonyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C₁₁H₁₄ClN₁O₃
  • Molecular Weight : 243.69 g/mol
  • CAS Number : 950-86-7
  • Density : 1.233 g/cm³
  • Boiling Point : 419.2 °C
  • Flash Point : 207.3 °C

The biological activity of this compound can be attributed to its structural components, particularly the presence of the pyrrole ring and the chloroacetyl group. These features are known to interact with various biological targets, potentially leading to:

  • Antitumor Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : The chloroacetyl moiety is often associated with enhanced antimicrobial activity, making it a candidate for developing new antibiotics.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacterial strains
CytotoxicityReduces viability of tumor cells

Case Studies and Research Findings

  • Antitumor Activity Study :
    A study evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy :
    Another research highlighted its effectiveness against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) of 50 µg/mL for certain strains. This positions the compound as a promising candidate for antibiotic development.
  • Mechanistic Insights :
    Further investigations into its mechanism revealed that the compound may inhibit key enzymes involved in cell division and DNA replication in cancer cells, which could explain its observed cytotoxic effects.

Q & A

Basic: What are the recommended safety protocols for handling this compound during synthesis?

Answer:

  • Engineering Controls: Use fume hoods to minimize inhalation exposure and ensure proper ventilation .
  • Personal Protective Equipment (PPE):
    • Eye/Face: EN 166 (EU)-certified safety glasses and face shields .
    • Skin: Nitrile gloves (inspected before use) and full-body chemical-resistant suits .
    • Respiratory: P95 (US) or P1 (EU) respirators for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) for higher concentrations .
  • Waste Management: Avoid drainage discharge; use designated hazardous waste containers .

Advanced: How can crystallographic data inconsistencies be resolved for this compound?

Answer:

  • Software Tools: Use SIR97 for direct-method structure solutions and Fourier-based refinement. Cross-validate with programs like SHELXL .
  • Data Validation: Check for thermal displacement parameters (ADPs) and hydrogen bonding networks. Compare experimental density (e.g., from X-ray diffraction) with computational predictions .
  • Collaborative Databases: Submit data to CCDC (Cambridge Crystallographic Data Centre) for peer validation .

Basic: What spectroscopic methods are used to confirm the structure of this compound?

Answer:

  • NMR Spectroscopy:
    • 1H/13C NMR: Identify pyrrolyl protons (δ 6.5–7.0 ppm) and ethoxycarbonyl groups (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for OCH2) .
    • 2D Techniques (COSY, HSQC): Resolve overlapping signals from methyl and chloroacetyl substituents .
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., m/z 483.4673 for C25H25NO9) .
  • IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) from ester and chloroacetyl groups .

Advanced: How can regioselectivity challenges in pyrrole substitution reactions be addressed?

Answer:

  • Reaction Optimization:
    • Electrophilic Acylation: Use Lewis acids (e.g., AlCl3) to direct substitution at the pyrrole β-position .
    • Protecting Groups: Temporarily block reactive sites (e.g., with acetyl groups) to control benzoylation .
  • Computational Modeling: Apply DFT calculations (e.g., Gaussian 09) to predict activation energies for competing pathways .
  • In Situ Monitoring: Use LC-MS or TLC to track intermediates and adjust reaction conditions dynamically .

Basic: What are the key steps for synthesizing this compound?

Answer:

Pyrrole Core Formation: Condense 2,5-dimethylpyrrole with 2-chloroacetyl chloride in CH2Cl2 under N2 .

Esterification: React the intermediate with ethyl 5-(ethoxycarbonyl)benzoate using DCC/DMAP coupling .

Purification: Use silica gel chromatography (eluent: CH2Cl2/MeOH 98:2) .

Characterization: Validate via melting point, NMR, and elemental analysis .

Advanced: How can structure-activity relationships (SAR) be studied for derivatives of this compound?

Answer:

  • Functional Group Variation: Synthesize analogs with modified esters (e.g., methyl instead of ethyl) or halogen substitutions .
  • Biological Assays: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols .
  • Computational Docking: Use AutoDock Vina to model interactions with bacterial enzymes (e.g., penicillin-binding proteins) .

Basic: How should stability and decomposition products be analyzed?

Answer:

  • Thermogravimetric Analysis (TGA): Determine decomposition temperature and identify volatile byproducts .
  • HPLC-MS: Monitor hydrolytic degradation (e.g., ester cleavage in aqueous buffers) .
  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and analyze for precipitate formation .

Advanced: What strategies mitigate conflicting data in reaction yield optimization?

Answer:

  • Design of Experiments (DoE): Use factorial design to isolate variables (e.g., temperature, catalyst loading) .
  • Kinetic Studies: Perform time-resolved NMR to identify rate-limiting steps .
  • Cross-Lab Validation: Replicate reactions in independent labs to rule out equipment bias .

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